5-(Aminomethyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-(aminomethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C6H8N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H2,8,9) |
InChI Key |
LGIOCFXHDCIQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 5-(Aminomethyl)thiophene-2-carboxamide
The synthesis of this compound can be approached through several strategic pathways. These routes often involve either the formation of the thiophene (B33073) ring with the necessary precursors already in place or the functionalization of a pre-existing thiophene-2-carboxamide scaffold.
Amination Strategies
Amination strategies are crucial for introducing the key aminomethyl group onto the thiophene ring. A common method involves the chemical reduction of a nitrile group. This pathway would typically begin with a 5-cyanothiophene-2-carboxamide (B8736654) precursor. The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This approach is analogous to the synthesis of 2-acetyl-5-(aminomethyl)thiophene, where 5-cyano-2-acetylthiophene is reduced to the corresponding aminomethyl derivative prepchem.com.
Another potential strategy involves the nucleophilic substitution of a 5-(halomethyl)thiophene-2-carboxamide. For instance, a 5-(bromomethyl) intermediate could be treated with ammonia (B1221849) or a protected amine equivalent, such as in the Gabriel synthesis, to install the aminomethyl group.
Mannich Reaction Applications
The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds and is frequently used for the production of nitrogen-containing compounds. researchgate.netnih.gov In the context of thiophene chemistry, the C5 position is susceptible to electrophilic substitution. The Mannich reaction on thiophene-2-carboxamide would involve treatment with formaldehyde (B43269) and a primary or secondary amine (like dimethylamine) to introduce an aminomethyl group at the 5-position. researchgate.netresearchgate.net This reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich thiophene ring. mdpi.com
While direct aminomethylation of thiophene-2-carboxamide is a plausible route, the reactivity can be influenced by the specific reaction conditions and the nature of the amine used. researchgate.net
Coupling Reaction Techniques
Modern cross-coupling reactions offer a versatile platform for functionalizing heterocyclic compounds. Palladium-catalyzed reactions, such as the Suzuki coupling, are particularly effective for creating new carbon-carbon bonds on the thiophene ring. mdpi.com A synthetic strategy could involve starting with 5-bromothiophene-2-carboxamide (B442588) and coupling it with a suitable organoboron reagent that carries a protected aminomethyl group. mdpi.comnih.govnih.gov
For example, 5-bromothiophene-2-carboxamide can be reacted with a boronic acid or ester containing a Boc-protected aminomethyl moiety. Following the successful coupling reaction, the Boc-protecting group can be removed under acidic conditions to yield the final product. This method allows for mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
Gewald Reaction for Thiophene-2-carboxamide Precursors
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester, elemental sulfur, and a base. wikipedia.org The resulting 2-aminothiophene is a versatile precursor that can be further elaborated to form the target compound. researchgate.netarkat-usa.org
For instance, a 2-aminothiophene synthesized via the Gewald reaction can undergo a series of transformations. researchgate.net The amino group at the C2 position can be converted to a carboxamide through various methods, such as conversion to a diazonium salt followed by cyanation and subsequent hydrolysis of the nitrile, or via palladium-catalyzed carbonylation. Once the thiophene-2-carboxamide core is established, the C5 position can be functionalized to introduce the aminomethyl group using the strategies described previously. The flexibility of the Gewald reaction allows for the synthesis of a wide array of substituted thiophene precursors. nih.govnih.gov
Synthesis of this compound Derivatives and Analogues
The primary amine and the secondary amide functionalities of this compound serve as handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Amide Coupling Procedures
Standard amide coupling procedures are employed to synthesize derivatives of this compound. These reactions typically involve the coupling of a carboxylic acid and an amine, facilitated by a coupling reagent that activates the carboxylic acid. nih.govluxembourg-bio.com
Derivatives can be synthesized in two main ways:
Acylation of the aminomethyl group: The primary amine of this compound can be acylated by reacting it with various carboxylic acids, acid chlorides, or acid anhydrides. Common coupling reagents used for reactions with carboxylic acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. sci-hub.stgrowingscience.com
Reaction with 5-(aminomethyl)thiophene-2-carboxylic acid: Alternatively, if the carboxamide is first hydrolyzed to the corresponding carboxylic acid, this intermediate can be coupled with a wide range of primary and secondary amines to generate diverse amide derivatives at the C2 position.
The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates. mdpi.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | By-product | Key Features |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive; DCU is poorly soluble in most organic solvents, facilitating removal. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | By-product is easily removed by aqueous workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Highly efficient, often used for difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | Effective for peptide synthesis; less risk of racemization. |
Cross-Coupling Reactions (e.g., Suzuki Reaction) in Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the functionalization of thiophene rings. These reactions enable the formation of carbon-carbon bonds, typically between a halogenated thiophene and an organoboron reagent. The Suzuki coupling has been successfully applied to 5-bromothiophene-2-carboxylic acid and its derivatives to introduce various aryl groups at the 5-position. nih.gov
In a specific example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was coupled with a variety of aryl and heteroaryl boronic acids and pinacol (B44631) esters. mdpi.com The reactions were carried out using a Pd(PPh3)4 catalyst and a base such as K3PO4 in a 1,4-dioxane/water solvent system. The yields of the resulting 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides ranged from moderate to good (37-72%). It was noted that boronic acids with electron-donating groups generally provided better yields. mdpi.com
| Aryl Boronic Acid/Ester | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 57 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 45 |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 52 |
These examples highlight the utility of the Suzuki reaction in diversifying the 5-position of the thiophene-2-carboxamide scaffold, a strategy that could be adapted to precursors of this compound.
Derivatization from Aminomethyl-Thiophene-2-carboxylic Acid
The derivatization of 5-(aminomethyl)thiophene-2-carboxylic acid can proceed through standard reactions of its constituent functional groups: the carboxylic acid and the primary amine. The carboxylic acid can be converted to an amide, this compound, through various coupling methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with ammonia. mdpi.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation in a one-pot procedure. youtube.comlibretexts.org
The aminomethyl group can also be a site for derivatization. For instance, acylation of the primary amine with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. Reductive amination of an appropriate aldehyde with this compound would lead to the formation of secondary amines. youtube.comsigmaaldrich.comorganic-chemistry.org These derivatization strategies allow for the modification of the compound's properties and the exploration of its chemical space for various applications.
Chemical Reactivity of this compound
The chemical reactivity of this compound is governed by the thiophene ring and its aminomethyl and carboxamide substituents.
Oxidation Reactions
The thiophene ring is susceptible to oxidation, primarily at the sulfur atom. Oxidation of thiophene and its derivatives with reagents such as hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium(VII), typically leads to the formation of the corresponding sulfoxides and subsequently to the more stable sulfones. dicp.ac.cnnih.govnih.gov The rate of oxidation can be influenced by the electronic nature of the substituents on the thiophene ring. nih.gov Electron-donating groups tend to increase the rate of the initial oxidation to the sulfoxide. nih.gov Given the presence of the electron-donating aminomethyl group, it is expected that this compound would undergo oxidation at the sulfur atom under appropriate conditions.
Functional Group Interconversions involving the Aminomethyl Moiety
The aminomethyl group on the thiophene ring can undergo various functional group interconversions. For example, the primary amine can be converted into other nitrogen-containing functionalities. One such transformation is the conversion of the aminomethyl group to a cyanomethyl group. While not specifically documented for this compound, this could potentially be achieved through a multi-step sequence, for instance, via a Sandmeyer-type reaction on a precursor diazonium salt or by nucleophilic substitution on a derivative where the amino group has been converted to a good leaving group. A more direct, though not widely exemplified, method could involve oxidative cyanation. The conversion of carboxylic acids to cyanomethyl thioesters has been reported, which can then be used in amide synthesis. nih.govresearchgate.net
Condensation Reactions and Imine Formation
The primary amine of the aminomethyl group in this compound is expected to undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. ekb.egeijppr.comorientjchem.org This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.com The formation of Schiff bases from thiophene-2-carboxaldehyde and various amines is a well-established reaction. ekb.egnih.gov By analogy, the reaction of this compound with an aldehyde, such as benzaldehyde, would be expected to yield the corresponding N-benzylidene derivative. These condensation reactions are often reversible and can be catalyzed by acids or bases. eijppr.com
General Amide and Coupling Reactions
Research specifically detailing the general amide and coupling reactions for this compound is limited in publicly accessible literature. However, the reactivity of the molecule can be inferred from the two primary functional groups it possesses: a primary amine (in the aminomethyl group) and a primary carboxamide. The chemical behavior is therefore characterized by reactions typical for these functionalities, alongside coupling reactions common to the thiophene-2-carboxamide scaffold, particularly when a leaving group is present on the thiophene ring.
Amide Bond Formation
The primary amine of the 5-(aminomethyl) group is a nucleophilic center and is expected to readily participate in standard amide bond formation (acylation) reactions. This would involve reacting this compound with acylating agents such as carboxylic acids (in the presence of coupling agents), acid chlorides, or acid anhydrides to yield N-acylated derivatives.
In a related context, the synthesis of various thiophene-arylamide compounds has been achieved by coupling 2-aminothiophene-3-carboxamide (B79593) derivatives with substituted benzoic acids. These reactions typically employ standard peptide coupling reagents. For instance, the synthesis of N-(5-Methylthiazol-2-yl)-2-(4-(piperidine-1-carbonyl)benzamido)thiophene-3-carboxamide and related compounds was accomplished using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as N,N-Dimethylformamide (DMF). nih.gov This demonstrates a common strategy for forming amide bonds with amine-functionalized thiophenes.
Another relevant synthesis shows the formation of N-(2-aminoethyl)-thiophene-2-carboxamide by heating ethyl thiophene-2-carboxylate (B1233283) with ethylenediamine, illustrating the formation of a carboxamide from a thiophene ester and an amine. prepchem.com
Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not primed for direct cross-coupling reactions due to the absence of a leaving group (e.g., a halogen) on the thiophene ring, the thiophene-2-carboxamide scaffold is extensively used in such transformations. Specifically, 5-halo-thiophene-2-carboxamide derivatives are common precursors for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
These reactions are a powerful method for creating carbon-carbon bonds by coupling the halogenated thiophene with various aryl or heteroaryl boronic acids or esters. This strategy is widely employed to synthesize 5-aryl-thiophene-2-carboxamide derivatives. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with a range of arylboronic acids and pinacol esters using a Palladium catalyst. mdpi.com The reaction conditions for these types of transformations are well-established, as detailed in the table below.
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 72% | mdpi.com |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methylphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 65% | mdpi.com |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 68% | mdpi.com |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 55% | mdpi.com |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Thiophene-2-boronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 48% | mdpi.com |
Similarly, direct C-H arylation offers an alternative pathway where a C-H bond on the thiophene ring is functionalized directly, often guided by a directing group like the carboxamide. Studies on N-benzyl-thiophene-2-carboxamide have shown that the arylation can be directed to either the C3 or C5 position depending on the reaction conditions. For instance, using cesium carbonate as the base in xylene selectively affords the C3-arylated product, whereas using potassium acetate (B1210297) in N,N-dimethylacetamide (DMAc) favors arylation at the C5 position. researchgate.net
| Reactant | Aryl Halide | Catalyst | Base | Solvent | Position of Arylation | Reference |
|---|---|---|---|---|---|---|
| N-benzyl-thiophene-2-carboxamide | 4-Bromotoluene | [PdCl(C3H5)(dppb)] | Cs2CO3 | Xylene | C3 | researchgate.net |
| N-benzyl-thiophene-2-carboxamide | 4-Bromotoluene | [PdCl(C3H5)(dppb)] | KOAc | DMAc | C5 | researchgate.net |
Structural Characterization and Theoretical Studies
Spectroscopic Analysis of 5-(Aminomethyl)thiophene-2-carboxamide and its Derivatives
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information regarding the connectivity, mass, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For thiophene (B33073) carboxamide derivatives, ¹H and ¹³C NMR spectra reveal characteristic signals for the thiophene ring protons and carbons, as well as for the substituents.
In a representative study on complex thiophene-2-carboxamide derivatives, specific chemical shifts were identified that confirm the molecular structure. For instance, in the ¹H NMR spectrum of 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide, the protons of the aromatic rings and amide (NH) groups appear in distinct regions, with the methylene (B1212753) (CH₂) protons of an acetamido group showing a singlet at approximately 4.82 ppm. nih.gov The amide protons are typically observed as broad singlets at lower fields (downfield), often above 9.0 ppm, and are exchangeable with D₂O. nih.gov The ¹³C NMR spectrum for such derivatives shows signals for the thiophene ring carbons, the carbonyl carbon (C=O) of the amide, and the nitrile carbon (C≡N), typically observed around 165 ppm and 112 ppm, respectively. nih.gov
Table 1: Representative ¹H NMR Data for a Thiophene Carboxamide Derivative Compound: 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.73 | s | 3H | OCH₃ |
| 4.82 | s | 2H | CH₂ |
| 7.07–7.41 | m | 12H | Ar-H |
| 9.58 | s | 1H | NH (D₂O exchangeable) |
| 10.56 | s | 1H | NH (D₂O exchangeable) |
| 10.81 | s | 1H | NH (D₂O exchangeable) |
| 11.26 | s | 1H | NH (D₂O exchangeable) |
Data sourced from a study on ortho-amino thiophene carboxamide derivatives. nih.gov
Mass Spectrometry and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The fragmentation of thiophene derivatives upon electron impact is well-defined. researchgate.net For 2-acylthiophenes, α-cleavage relative to the carbonyl group is a predominant fragmentation pathway. researchgate.net
For a molecule like this compound, the expected fragmentation would involve:
α-cleavage: Loss of the •NH₂ radical from the carboxamide group.
Benzylic-type cleavage: Cleavage of the C-C bond between the thiophene ring and the aminomethyl group to form a stable thienyl-methyl cation.
Loss of the entire substituent: Cleavage resulting in the loss of the •CH₂NH₂ or •C(O)NH₂ groups.
In studies of more complex derivatives, such as 4-(2-chloroacetamido)thiophene-3-carboxamide derivatives, the mass spectrum shows the molecular ion peak (M⁺) along with peaks corresponding to isotopic patterns (e.g., M+2 for chlorine-containing compounds) and significant fragment ions. nih.gov
Table 2: Mass Spectrometry Data for a Thiophene Carboxamide Derivative Compound: A 4-(2-chloroacetamido)thiophene-3-carboxamide derivative
| m/z | Ion | Relative Intensity (%) |
| 442 | [M+2]⁺ | 8.27 |
| 440 | [M]⁺ | 27.58 |
| 267 | Fragment Ion | 100 |
Data sourced from a study on ortho-amino thiophene carboxamide derivatives. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectra of thiophene derivatives show characteristic bands for the thiophene ring and its substituents. nii.ac.jp
Key vibrational modes for thiophene derivatives include:
Thiophene Ring Vibrations: C-H stretching vibrations typically appear around 3100 cm⁻¹. Ring stretching vibrations occur in the 1350-1600 cm⁻¹ region. nii.ac.jpglobalresearchonline.net C-S stretching modes are found between 687 and 710 cm⁻¹.
Carboxamide Group: The N-H stretching of the amide group appears as one or two bands in the 3200-3450 cm⁻¹ region. The C=O stretching (Amide I band) is a strong absorption typically found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) occurs around 1550-1640 cm⁻¹.
Aminomethyl Group: The N-H stretching of the primary amine appears as two bands in the 3300-3500 cm⁻¹ region.
In synthesized thiophene-2-carboxamide derivatives, characteristic IR absorptions have been reported, such as N-H stretches between 3234-3425 cm⁻¹, C≡N stretch (for cyano-substituted derivatives) around 2200-2210 cm⁻¹, and C=O stretches between 1628-1678 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Thiophene Carboxamide Derivatives
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3425–3234 | Amide / Amine (N-H) | Stretching |
| ~3100 | Thiophene Ring (C-H) | Stretching |
| 1678–1628 | Amide (C=O) | Stretching (Amide I) |
| 1430–1650 | Thiophene Ring (C=C) | Stretching |
Data compiled from studies on various thiophene carboxamide derivatives. nih.govglobalresearchonline.net
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Similarly, X-ray analysis of several N-glucosyl-thiophene-2-carboxamides shows that the thiophene and pyranose rings adopt specific, stable conformations stabilized by hydrogen bonding networks. nih.gov
Molecular Geometry and Conformations
The geometry of the thiophene-2-carboxamide core is of significant interest. Theoretical calculations and experimental X-ray data show that the s-cis conformer (where the carbonyl oxygen and the thiophene sulfur atom are on the same side of the C-C single bond) is generally more stable than the s-trans conformer. nih.gov For thiophene-2-carboxamide itself, the s-cis conformer is calculated to be more stable by 0.83 kcal/mol. nih.gov This preference is confirmed in the crystal structures of three out of four N-glucosyl-thiophene-2-carboxamide derivatives. nih.gov
Table 4: Selected Geometric Parameters from a Thiophene-2-Carboxamide Derivative Compound: N-(2-Nitrophenyl)thiophene-2-carboxamide
| Parameter | Value |
| Dihedral Angle (Thiophene-Benzene) | 8.50(5)° and 13.53(6)° |
| Intramolecular Hydrogen Bond | N-H···O (forms S(6) ring motif) |
| Conformation (S-C-C=O) | Predominantly s-cis in related derivatives nih.gov |
Data sourced from single-crystal X-ray diffraction studies. strath.ac.uknih.gov
Computational and Theoretical Structural Investigations
Conformational analysis using molecular mechanics force-field calculations is employed to identify the low-energy conformations of flexible molecules like this compound. The molecule possesses rotatable single bonds, primarily in the aminomethyl side chain (C-C and C-N bonds).
The process involves a systematic or stochastic search of the conformational space by rotating these bonds. For each generated conformation, a classical force field, such as MMFF94s (Merck Molecular Force Field), calculates the steric energy. sciforum.net This energy is a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. The calculations produce a library of possible conformers, ranked by their relative energies. sciforum.net For this compound, such analysis would likely reveal that the lowest energy conformers are those that minimize steric hindrance between the aminomethyl group and the thiophene ring, while potentially allowing for the formation of intramolecular hydrogen bonds. The results can be presented as a relaxed energy map, showing energy as a function of key dihedral angles. nih.gov
Table 2: Example of Relative Energies for Hypothetical Conformers of this compound
| Conformer ID | Dihedral Angle (C4-C5-C-N) | Relative Energy (kcal/mol) |
| Conf-1 | 178.5° | 0.00 |
| Conf-2 | 65.2° | 1.85 |
| Conf-3 | -68.9° | 2.10 |
| Conf-4 | -175.0° | 0.05 |
Note: This table presents hypothetical data to illustrate the output of a force-field conformational analysis.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules. semanticscholar.org For this compound, DFT calculations at a level of theory like B3LYP/6-31G(d,p) can be used to determine key electronic parameters. nih.gov
A primary focus of such studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests higher reactivity.
In thiophene derivatives, the HOMO is typically characterized by π-electron density distributed across the thiophene ring and substituents, while the LUMO is also a π-type orbital. The presence of both electron-donating (aminomethyl) and electron-withdrawing (carboxamide) groups on the thiophene ring influences the energies of these orbitals. These calculations help in understanding the intramolecular charge transfer characteristics of the molecule. tandfonline.com
Table 3: Calculated Electronic Properties for a Thiophene Derivative via DFT
| Property | Calculated Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -1.55 |
| HOMO-LUMO Gap (ΔE) | 4.43 |
Note: Values are representative and based on DFT studies of similar thiophene-2-carboxamide structures. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 5 Aminomethyl Thiophene 2 Carboxamide Derivatives
Impact of Substituent Position and Nature on the Thiophene (B33073) Ring
The thiophene ring serves as the central scaffold, and its substitution pattern is a critical determinant of biological activity. Both the position and the electronic properties of substituents can drastically alter the efficacy of the derivatives.
Research into thiophene-2-carboxamide derivatives has shown that substitutions at the C3, C4, and C5 positions of the thiophene ring significantly influence their biological profiles, such as antibacterial and antioxidant effects. For instance, a study on 3-substituted thiophene-2-carboxamides revealed that derivatives with an amino group at the C3 position exhibited more potent antioxidant and antibacterial activity compared to those with hydroxyl or methyl groups at the same position. nih.gov This suggests that an electron-donating amino group may enhance the molecule's ability to interact with biological targets. nih.gov
Conversely, in other scaffolds like thiophene-3-carboxamides, substitutions on the thiophene ring can be detrimental to activity. The introduction of a methyl group at either the C4 or C5 position of a thiophene-3-carboxamide (B1338676) scaffold resulted in compounds with diminished inhibitory activity against c-Jun N-terminal kinase (JNK1). researchgate.net This highlights that the optimal substitution pattern is highly dependent on the specific biological target and the core scaffold's isomerization state.
Studies on other 5-substituted thiophene derivatives have also provided valuable SAR insights. For example, in a series of 4,5-disubstituted-thiophene-2-amidines designed as urokinase inhibitors, a variety of substituents at the 5-position were explored to understand binding interactions. nih.gov Similarly, potent cytotoxicity has been observed in 2-bromo-5-substituted thiophenes, indicating that the C5 position is a key site for introducing functionalities that can drive potent biological responses. mdpi.com
The following table summarizes the observed impact of thiophene ring substitutions on the activity of various thiophene carboxamide-related scaffolds.
| Scaffold | Position | Substituent | Effect on Activity | Biological Target/Assay |
| Thiophene-2-carboxamide | C3 | Amino (-NH2) | Increased Activity | Antioxidant / Antibacterial |
| Thiophene-2-carboxamide | C3 | Hydroxyl (-OH) | Moderate Activity | Antioxidant / Antibacterial |
| Thiophene-2-carboxamide | C3 | Methyl (-CH3) | Decreased Activity | Antioxidant / Antibacterial |
| Thiophene-3-carboxamide | C4 or C5 | Methyl (-CH3) | Decreased Activity | JNK1 Inhibition |
| Thiophene-2-amidine | C5 | Various | Modulated Activity | Urokinase Inhibition |
| 2-Bromo-thiophene | C5 | Various | Potent Cytotoxicity | Anticancer |
Modulations of the Aminomethyl Group and its Derivatives
The 5-(aminomethyl) group serves as a crucial linker and interaction point. Modifications to this group, including N-alkylation, N-acylation, or its complete replacement with bioisosteric linkers, represent a logical strategy for modulating activity. However, specific SAR studies detailing the systematic modification of the 5-(aminomethyl) group on the 5-(aminomethyl)thiophene-2-carboxamide scaffold are not extensively available in the reviewed literature.
In medicinal chemistry, such modifications are standard practice to alter a compound's basicity, lipophilicity, and hydrogen-bonding capacity. For example, acylation of the amino group would neutralize its basicity and introduce a potential hydrogen bond acceptor, while alkylation could be used to probe for specific hydrophobic interactions.
Furthermore, the aminomethyl group itself could be subject to bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physicochemical properties and can produce broadly similar biological effects. Potential bioisosteric replacements for the amine (-NH-) or methylene (B1212753) (-CH2-) components could include groups like -O-, -S-, or conformationally restricted linkers to optimize interactions with a target protein. cambridgemedchemconsulting.com While these are established strategies in drug design, their specific application and resulting SAR for the this compound series remain an area for future investigation. nih.govnih.gov
Influence of Carboxamide Modifications on Biological Activity
The carboxamide moiety at the C2 position is fundamental to the structure and is often essential for activity. Modifications to this group, both by altering the amide itself and by varying the N-substituent, have profound effects on the molecule's biological function.
Studies have shown that the carboxamide group is often a critical pharmacophoric element. For example, in a series of thiophene-3-carboxamide JNK inhibitors, replacement of the carboxamide with an acid, ester, or cyano group led to a significant loss of inhibitory activity, underscoring the importance of the amide's specific hydrogen bonding capabilities. researchgate.net
The substituent attached to the amide nitrogen (N-substituent) provides a versatile handle for tuning the compound's properties. In one study, a series of four thiophene carboxamide compounds were synthesized where the N-substituent was varied. The attachment of groups like 2-aminothiazole (B372263) and morpholine (B109124) via the amide linkage was explored to modulate the antiproliferative effects of the compounds. mdpi.com Similarly, another study investigated thiophene-2-carboxamides bearing various aryl substituents on the amide nitrogen and found these modifications led to cytotoxicity in several cancer cell lines. mdpi.com The nature of this substituent can influence everything from target binding affinity to cell permeability and metabolic stability.
The data below illustrates the importance of the carboxamide group and its N-substituents.
| Scaffold | Modification | Resulting Group | Effect on Activity |
| Thiophene-3-carboxamide | Carboxamide Replacement | Carboxylic Acid | Significant Loss of Activity |
| Thiophene-3-carboxamide | Carboxamide Replacement | Ester | Significant Loss of Activity |
| Thiophene-3-carboxamide | Carboxamide Replacement | Cyano | Significant Loss of Activity |
| Thiophene-2-carboxamide | N-Substitution | Aryl Groups | Conferred Cytotoxicity |
| Thiophene-2-carboxamide | N-Substitution | 2-Aminothiazole | Modulated Activity |
| Thiophene-2-carboxamide | N-Substitution | Morpholine | Modulated Activity |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic parameters by substituting one chemical group with another that has similar physical or chemical properties. nih.gov In the context of this compound derivatives, this can be applied to various parts of the molecule.
A common bioisosteric replacement is the substitution of a phenyl ring with a thiophene ring, or vice-versa. nih.gov The thiophene ring is considered a bioisostere of the phenyl ring, though their electronic properties are not identical. mdpi.com The sulfur atom in thiophene can alter the electronic distribution and potentially participate in different interactions compared to a benzene (B151609) ring. mdpi.com In the case of JNK inhibitors, replacing the thiophene ring of a thiophene-3-carboxamide with a phenyl ring resulted in a drastic drop in activity, demonstrating that for that specific target, the thiophene scaffold is superior. researchgate.net
This strategy can also be applied to the carboxamide group itself. As discussed, replacing the amide can lead to loss of activity, but in some cases, a suitable bioisostere can replicate the necessary interactions while improving other properties like metabolic stability. Common amide bioisosteres include heterocycles like 1,2,3-triazoles and oxadiazoles. nih.gov The success of such a replacement is highly context-dependent and requires maintaining the key hydrogen bonding and conformational features of the original amide bond. nih.govdrughunter.com
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms can dictate binding affinity and efficacy, with one enantiomer often being significantly more active than the other.
In the development of derivatives of this compound, the introduction of chiral centers would necessitate an evaluation of the stereochemical requirements for activity. A chiral center could be introduced, for example, through substituents on the thiophene ring, modifications to the aminomethyl linker, or within the N-substituent of the carboxamide. However, the available scientific literature from the conducted searches does not provide specific SAR studies that compare the biological activities of different stereoisomers within this particular class of compounds. While computational modeling studies of thiophene derivatives sometimes generate various stereoisomers for in silico screening, specific experimental data on the differential activity of enantiomers or diastereomers for this scaffold is not detailed. sigmaaldrich.com Therefore, while the importance of stereochemistry is a fundamental principle in drug design, its specific impact on the SAR of this compound derivatives remains to be elucidated through future research.
Conformational Restriction and Scaffold Optimization
Optimizing the molecular scaffold and controlling its conformation are advanced strategies to enhance biological activity and selectivity. Conformational restriction involves rigidifying a flexible molecule to lock it into its bioactive conformation, which can improve binding affinity by reducing the entropic penalty of binding.
This principle has been successfully applied to related heterocyclic scaffolds. For instance, in a series of benzo[b]thiophene derivatives, imposing conformational restriction on a flexible side chain led to an eightfold enhancement in potency as thrombin inhibitors. nih.gov This was achieved by incorporating the flexible chain into a carbocyclic ring. Such strategies could be conceptually applied to the this compound scaffold, for example, by incorporating the aminomethyl linker into a cyclic system to restrict its rotational freedom.
Scaffold optimization often involves a more drastic change to the core structure, a strategy known as "scaffold hopping." This approach aims to identify novel core structures that maintain the key pharmacophoric features of the original molecule but possess improved properties, such as better pharmacokinetics or novel intellectual property. For thiophene-based compounds, scaffold hopping has been used to discover new classes of inhibitors for various targets. For example, a scaffold hopping approach starting from a benzo[b]thieno[2,3-c]pyridin-1-one derivative led to the identification of a novel benzo[b]thieno[3,2-d]pyrimidin-4-one scaffold with potent activity as a tankyrase inhibitor. nih.gov This demonstrates the power of exploring alternative, yet functionally similar, core structures to advance a chemical series.
Mechanisms of Biological Activity and Molecular Interactions
Enzyme Inhibition Profiling
Research into a series of thiophene-carboxamide derivatives as inhibitors of c-Jun N-terminal Kinase (JNK) has provided insights into the structural requirements for activity. In one study, the position of the carboxamide group on the thiophene (B33073) ring was found to be a critical determinant of JNK1 inhibitory activity. Specifically, an analogue with the carboxamide group at the 5-position of the thiophene ring was reported to be completely inactive. nih.gov This finding suggests that 5-(Aminomethyl)thiophene-2-carboxamide, which also possesses a carboxamide-related group at a similar position, is unlikely to be a potent inhibitor of JNK1.
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a range of stress stimuli. nih.gov There are three main JNK isoforms (JNK1, 2, and 3) which share a high degree of sequence identity, particularly in the ATP-binding pocket. nih.gov While various thiophene-based compounds have been investigated as JNK inhibitors, the specific structural configuration of this compound does not appear to be favorable for binding and inhibition. nih.govnih.gov
While direct studies on this compound as a GABA aminotransferase (GABA-AT) inhibitor are not available, research on the closely related analogue, 5-(Aminomethyl)thiophene-2-carboxylic acid, provides valuable insights. GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov A study investigating novel heteroaromatic substrates of GABA-AT found that 5-(Aminomethyl)thiophene-2-carboxylic acid acts as both a substrate and a competitive inhibitor of the enzyme. nih.gov
These analogues were designed to interact with the enzyme's active site, and all tested compounds in the series demonstrated competitive inhibition with Ki values near the Km of GABA, indicating a similar binding affinity for the active site. nih.gov However, the turnover rates for these analogues as substrates were significantly lower than that of GABA. nih.gov This suggests that while 5-(Aminomethyl)thiophene-2-carboxylic acid can bind to the active site of GABA-AT, it is not as efficiently processed by the enzyme as its natural substrate. Given the structural similarity, it is plausible that this compound might exhibit a comparable mode of interaction with GABA-AT, though further studies would be necessary to confirm this.
The thiophene-2-carboxamide scaffold is a key structural feature in some potent and selective inhibitors of human coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. A notable example is the oral anticoagulant Rivaroxaban, which contains a substituted thiophene-2-carboxamide moiety. wikipedia.org Rivaroxaban acts as a selective direct inhibitor of FXa, interrupting both the intrinsic and extrinsic pathways of blood coagulation. wikipedia.org
However, there is no specific research available that details the inhibitory activity of this compound against Factor Xa. The binding of FXa inhibitors to the enzyme's active site is highly specific and dependent on the nature and orientation of various substituents on the core scaffold. The aminomethyl group at the 5-position of the thiophene ring in the subject compound would present a different set of steric and electronic properties compared to the substituents found in established FXa inhibitors like Rivaroxaban. Therefore, without direct experimental evidence, the potential for this compound to act as a Factor Xa inhibitor remains speculative.
Derivatives of thiophene have been investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are therapeutic targets in the management of Alzheimer's disease due to their role in the hydrolysis of the neurotransmitter acetylcholine. nih.gov
While various thiophene carboxamide derivatives have been explored for their antibacterial properties, there is no specific information available in the reviewed literature regarding the activity of this compound as an inhibitor of mycobacterial leucyl-tRNA synthetase. This enzyme is essential for protein synthesis in mycobacteria and represents a potential target for the development of new anti-tuberculosis agents. The inhibitory activity of compounds against this enzyme is highly structure-dependent, and without specific studies, the potential of this compound in this context is unknown.
In the context of antimalarial drug discovery, there is no available research to suggest that this compound is an inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). PfDHODH is a crucial enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite, making it an attractive target for therapeutic intervention. While various heterocyclic compounds have been investigated as PfDHODH inhibitors, the specific inhibitory profile of this compound against this enzyme has not been reported in the scientific literature.
Janus Kinase 2 (JAK2) Inhibition
A significant body of research has identified various carboxamide-substituted thiophenes as inhibitors of Janus Kinase 2 (JAK2). nih.gov JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for a variety of cytokines and growth factors essential for hematopoiesis. nih.gov Dysregulation of the JAK-STAT signaling pathway, often due to mutations such as JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs). mpnresearchfoundation.orgresearchgate.net
Thiophene carboxamide derivatives have been developed as ATP-competitive inhibitors, targeting the ATP-binding site within the kinase domain of JAK2. researchgate.net By occupying this site, these inhibitors block the phosphorylation of JAK2 itself and its downstream substrates, thereby interrupting the signaling cascade. researchgate.net The inhibition of JAK2 effectively curtails the hyperactive signaling that characterizes MPNs, making it a prime therapeutic target. mpnresearchfoundation.org The development of these inhibitors often involves strategies such as the bioisosteric replacement of other chemical groups to enhance potency and metabolic stability. nih.gov
Ligand-Target Interaction Characterization
Understanding the precise nature of the interaction between a ligand and its target is fundamental to drug discovery and development. For this compound and its analogs, a variety of biophysical and structural techniques are employed to characterize these interactions.
Binding Affinity Determination (e.g., Isothermal Titration Calorimetry)
While specific Isothermal Titration Calorimetry (ITC) data for this compound is not publicly available, ITC is a powerful technique used to quantify the binding affinity of small molecule inhibitors to their target proteins. This method directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). Such data is critical in establishing structure-activity relationships (SAR) for a series of compounds.
Table 1: Representative Thermodynamic Parameters from ITC Analysis of a Ligand-Protein Interaction
| Parameter | Description |
| Ka (M-1) | Association constant, indicating the strength of the binding. |
| Kd (M) | Dissociation constant (1/Ka), a common measure of binding affinity. |
| n | Stoichiometry of binding, the ratio of ligand to protein in the complex. |
| ΔH (kcal/mol) | Enthalpy change, the heat released or absorbed upon binding. |
| ΔS (cal/mol·deg) | Entropy change, indicating the change in disorder of the system upon binding. |
| ΔG (kcal/mol) | Gibbs free energy change, the overall energy change of the binding event. |
Elucidation of Binding Modes via Co-crystallization and X-ray Diffraction
The three-dimensional structure of a ligand bound to its target protein, typically determined by X-ray crystallography of a co-crystallized complex, provides invaluable insights into the binding mode. Although a specific co-crystal structure of this compound with JAK2 is not available, studies on other inhibitors have revealed key features of the JAK2 active site. researchgate.netnih.gov These studies show that inhibitors often adopt a specific conformation, such as an L-shape, within the ATP-binding pocket. researchgate.net The elucidation of these binding modes allows for the rational design of more potent and selective inhibitors.
Site-Directed Mutagenesis for Target Validation and Mechanism Elucidation
Site-directed mutagenesis is a crucial technique for validating the target of a drug and understanding the mechanism of action and potential resistance. By altering specific amino acid residues in the target protein, researchers can assess the impact on inhibitor binding and activity. For JAK2, mutagenesis studies have been instrumental in understanding the constitutive activation caused by mutations like V617F. plos.orgnih.gov Furthermore, introducing mutations in the kinase domain can identify residues critical for inhibitor binding. nih.gov For instance, a mutation at a key residue could lead to a significant decrease in the binding affinity of an inhibitor, confirming the importance of that residue in the interaction and potentially explaining mechanisms of drug resistance. nih.gov
Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of thiophene carboxamide inhibitors to the JAK2 active site is governed by a network of specific intermolecular interactions. nih.gov These interactions typically include:
Hydrogen Bonding: Hydrogen bonds are critical for the specificity and affinity of the interaction. For many kinase inhibitors, hydrogen bonds form with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the kinase domain. nih.govfrontiersin.org For example, the amide group of the carboxamide moiety and the aminomethyl group could potentially act as hydrogen bond donors and acceptors.
Table 2: Potential Intermolecular Interactions of Thiophene Carboxamide Analogs with JAK2 Active Site Residues
| Type of Interaction | Potential Interacting Group on Ligand | Key Amino Acid Residues in JAK2 |
| Hydrogen Bonding | Carboxamide NH, C=O; Aminomethyl NH2 | Hinge region (e.g., Leu932), DFG motif (e.g., Asp994) researchgate.netnih.gov |
| Hydrophobic Interactions | Thiophene ring, other alkyl/aryl groups | Val863, Leu932, Val911, Gly993 nih.govfrontiersin.org |
Cellular and Pathway Modulations
The inhibition of JAK2 by compounds such as this compound leads to distinct modulations of cellular signaling pathways. The primary downstream effectors of JAK2 are the Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Upon activation, JAK2 phosphorylates STAT proteins, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. nih.gov
Inhibition of JAK2 by thiophene carboxamide derivatives has been shown to effectively block the phosphorylation of STAT5 (p-STAT5), a key downstream marker of JAK2 activity. nih.gov This disruption of the JAK-STAT pathway ultimately leads to the inhibition of uncontrolled cell growth and can induce apoptosis in malignant cells that are dependent on this signaling pathway. nih.gov The modulation of this pathway is the fundamental mechanism by which these compounds exert their therapeutic effects in diseases like myeloproliferative neoplasms. mpnresearchfoundation.org
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data for the compound “this compound” to generate a thorough and scientifically accurate article based on the provided outline. Research on the biological and molecular activities outlined—such as apoptosis induction, modulation of inflammatory pathways, antiviral mechanisms, and DNA binding—has been conducted on the broader class of thiophene carboxamide derivatives, but not specifically on this compound.
To adhere strictly to the instructions of focusing solely on the specified compound and avoiding information that falls outside this explicit scope, the article cannot be generated at this time. Providing information on related thiophene carboxamide analogs would violate the core requirement of the request.
Applications in Chemical Biology and Drug Discovery Research
Role as Versatile Building Blocks in Organic Synthesis
The "5-(Aminomethyl)thiophene-2-carboxamide" core is a valuable building block in organic synthesis, providing a readily modifiable template for constructing more complex molecules. The synthesis of thiophene (B33073) carboxamide derivatives often involves the coupling of a thiophene carboxylic acid with an appropriate amine, a reaction that allows for the introduction of diverse substituents. nih.govmdpi.com This synthetic accessibility enables the creation of large libraries of compounds for screening and optimization. The thiophene ring itself can be further functionalized, offering multiple points for chemical modification to fine-tune the steric and electronic properties of the final compound. nih.gov The inherent reactivity of the thiophene nucleus, coupled with the stability of the carboxamide linkage, makes it an ideal starting point for the elaboration of novel chemical entities with potential biological activity.
Development of Novel Bioactive Compounds and Pharmacophores
The thiophene carboxamide moiety is recognized as a significant pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.net Its structural and electronic characteristics, including the aromaticity of the thiophene ring and the hydrogen bonding capabilities of the carboxamide group, facilitate interactions with biological macromolecules. mdpi.comontosight.ai Researchers have successfully synthesized and identified novel thiophene-2-carboxamide derivatives with a range of biological activities. These compounds have shown promise as antioxidants and antibacterials. nih.gov The development of these bioactive compounds often stems from the strategic modification of the core "this compound" structure to enhance potency and selectivity for specific biological targets.
Utilization as a Privileged Scaffold in Drug Design and Optimization
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The thiophene ring is considered one such scaffold due to its widespread presence in biologically active compounds. researchgate.net Thiophene carboxamides, by extension, are utilized as privileged scaffolds in drug design and optimization. ontosight.ainih.gov Their ability to be readily diversified allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds into clinical candidates. The planarity and aromatic nature of the thiophene ring enhance its ability to bind to receptors, while the carboxamide group provides a key interaction point. mdpi.com This combination of features makes the thiophene carboxamide scaffold a valuable tool for developing new drugs targeting a variety of diseases.
Potential as Lead Compounds for Therapeutic Development
Derivatives of thiophene carboxamide have emerged as a promising class of compounds in anti-cancer research. nih.govontosight.ai Numerous studies have focused on the design and synthesis of these compounds as potential anti-proliferative agents. nih.gov For instance, certain thiophene carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is the formation of new blood vessels that tumors need to grow. researchgate.netnih.govsemanticscholar.org
Some synthesized thiophene carboxamides have demonstrated significant cytotoxic effects against various human tumor cell lines. nih.gov Research has shown that these compounds can induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells. researchgate.netsemanticscholar.org The mechanism of action for some of these derivatives is believed to involve the inhibition of tubulin polymerization, a critical process for cell division. researchgate.netnih.govsemanticscholar.org
Below is a table summarizing the anti-cancer activity of selected thiophene carboxamide derivatives from research studies.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Substituted phenyl acetamides and arylidene hydrazides of thiophene carboxamide | HepG-2 (Hepatocellular carcinoma), HCT-116 (Colorectal carcinoma) | Cytotoxicity, cell cycle arrest at G2/M phase, apoptosis induction, VEGFR-2 and β-tubulin polymerization inhibition. | researchgate.netnih.govsemanticscholar.org |
| 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) | Hep3B (Hepatocellular carcinoma) | High anti-proliferative activity. | nih.gov |
| N-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl) thiophene-2-carboxamide (2d) | Hep3B (Hepatocellular carcinoma) | Anti-proliferative activity. | nih.gov |
| Anthra[2,3-b]thiophene-2-carboxamide derivative | K562 (Chronic myelogenous leukemia) and other human tumor cell lines | High potency, induction of apoptotic cell death. | nih.gov |
The thiophene carboxamide scaffold is also being actively investigated for its anti-inflammatory potential. ontosight.ai Chronic inflammatory diseases present a significant therapeutic challenge, and there is a continuous search for new and effective anti-inflammatory agents. nih.gov Thiophene-based compounds have been identified as privileged structures for the design of such agents. nih.govnih.gov
Research has shown that certain thiophene derivatives can modulate the expression of inflammatory cytokines, such as TNF-α and IL-8. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The presence of specific functional groups, including carboxylic acids, esters, amines, and amides on the thiophene core, appears to be important for their anti-inflammatory effects. nih.gov
The emergence of drug-resistant bacteria is a major global health concern, necessitating the discovery of new antimicrobial agents. Thiophene carboxamide derivatives have demonstrated significant promise in this area. ontosight.ai A variety of thiophene-based compounds have been synthesized and evaluated for their activity against a broad spectrum of pathogenic microorganisms. nih.govresearchgate.net
Studies have shown that certain amino thiophene-2-carboxamide derivatives exhibit notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The antimicrobial efficacy of these compounds can be influenced by the nature and position of substituents on the thiophene ring. frontiersin.orgresearchgate.net Some derivatives have shown bactericidal effects and the ability to increase bacterial membrane permeability. frontiersin.orgnih.gov
The following table presents findings on the antimicrobial activity of specific thiophene carboxamide derivatives.
| Compound/Derivative | Target Microorganism(s) | Key Findings | Reference(s) |
| Amino thiophene-2-carboxamide (7b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index compared to ampicillin. | nih.gov |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii and Escherichia coli | Exhibited MIC50 values between 8 and 32 mg/L; bactericidal effects. | nih.govresearchgate.net |
| Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate derivative (7) | Pseudomonas aeruginosa | More potent than the standard drug gentamicin. | nih.gov |
| Pyridine side chain derivatives of thiophene (7a, 7b, 8) | Various bacteria and fungi | Excellent antimicrobial activity. | researchgate.net |
Antiviral Research
The thiophene carboxamide scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, indicating its utility across various biological targets. researchgate.net Derivatives of thiophene have been investigated for a wide range of biological activities, including antiviral properties. researchgate.net Research into related compounds, such as 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes, has shown moderate and selective activity against HIV-1 in cell culture. Other derivatives have demonstrated considerable activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). However, specific research focusing solely on the antiviral applications of this compound is not extensively detailed in available literature. The broader interest in thiophene derivatives suggests a potential area for future investigation. researchgate.net
Antithrombotic Research
The this compound core structure is a key component in the development of modern antithrombotic agents, particularly direct inhibitors of Factor Xa (FXa). nih.govmanagingip.com FXa is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade, making it an attractive target for anticoagulants. mdpi.comnih.govfrontiersin.org
A prominent example of a drug utilizing this scaffold is Rivaroxaban, an oral, direct FXa inhibitor. nih.govmanagingip.com Rivaroxaban contains a 5-chlorothiophene-2-carboxamide (B31849) moiety, a close analog of the subject compound. ahajournals.orgnih.gov The thiophene ring and its substituents are crucial for the compound's high potency and selectivity. ahajournals.org
Mechanism of Action and Structural Insights
X-ray crystallography studies of Rivaroxaban in complex with human FXa have elucidated the binding mode. The chlorothiophene moiety of the inhibitor binds within the S1 pocket of the FXa active site. ahajournals.orgnih.gov A key interaction occurs between the chlorine substituent on the thiophene ring and the aromatic ring of the amino acid Tyr228 at the base of the S1 pocket. ahajournals.org This specific chlorine–tyrosine interaction is a novel binding mode that allows for high-affinity binding without the need for a basic group, which is often detrimental to oral bioavailability. ahajournals.org The morpholinone moiety of Rivaroxaban occupies the S4 pocket of the enzyme. nih.govresearchgate.net
Structure-Activity Relationship (SAR)
SAR studies on related urea-thiophene carboxamides have underscored the importance of the primary carboxamide group for biological activity. Research has shown that replacing the primary carboxamide with other functional groups, such as a carboxylic acid, methyl ester, N-methyl amide, or nitrile, leads to a significant reduction in protective activity in cellular assays. nih.gov This suggests that the two protons on the primary amide are essential for maintaining potency. nih.gov Furthermore, bioisosteric replacements for the carboxamide, like 1,2,5-oxadiazole or 1,3,4-oxadiazole, were found to be inactive. nih.gov
| Modification of Thiophene-2-Carboxamide | Observed Activity | Reference |
|---|---|---|
| Primary Carboxamide (Unmodified) | Active | nih.gov |
| Replacement with Carboxylic Acid | Greatly reduced activity | nih.gov |
| Replacement with Methyl Ester | Greatly reduced activity | nih.gov |
| Replacement with N-methyl Amide | Greatly reduced activity | nih.gov |
| Replacement with Carbonitrile | Greatly reduced activity | nih.gov |
| Replacement with 1,3,4-Oxadiazole (Bioisostere) | Inactive | nih.gov |
Peptidomimetic and Proteomimetic Applications
The rigid, planar structure of the thiophene ring makes the this compound scaffold a valuable component for designing peptidomimetics and proteomimetics. mdpi.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability, bioavailability, and receptor selectivity. nih.gov
The thiophene core can serve as a bioisostere, a chemical substituent that can replace another group without significantly impacting the biological activity. nih.gov For instance, the thiophene ring can act as a bioisostere for a phenyl ring, mimicking the side chains of aromatic amino acids like phenylalanine. nih.gov This concept was demonstrated in early experiments where antibodies were unable to distinguish between phenyl and thiophene rings in certain molecular contexts. nih.gov
In the context of this compound, the thiophene ring provides a constrained conformational scaffold. The carboxamide and aminomethyl groups at the 2 and 5 positions, respectively, serve as versatile synthetic handles. These functional groups can be elaborated to mimic the peptide backbone or amino acid side chains, allowing the scaffold to be integrated into larger molecules designed to replicate the spatial arrangement of key residues in a peptide, such as those in a beta-turn or an alpha-helix. This approach is used to create compounds that can effectively mimic the binding interface of a protein or peptide, thereby modulating protein-protein interactions. dundee.ac.uk The use of such constrained peptidic frameworks is a growing strategy in the discovery of new therapeutics. nih.gov
Future Directions and Emerging Research Paradigms
Innovations in Asymmetric Synthesis and Stereoselective Functionalization
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.net The aromatic and planar nature of the thiophene (B33073) ring in 5-(aminomethyl)thiophene-2-carboxamide presents unique challenges and opportunities for asymmetric synthesis. mdpi.com Future research will likely focus on developing novel catalytic methods to introduce chirality either at the aminomethyl side chain or through functionalization of the thiophene ring itself.
Thiophene's high resonance stability makes it less reactive in certain transformations, particularly those involving dearomatization. rsc.org Overcoming this stability is key to creating new chiral thiophene derivatives. rsc.org Emerging strategies in this area include:
Catalytic Asymmetric Dearomatization (CADA) : This approach aims to disrupt the aromaticity of the thiophene ring to create chiral, three-dimensional structures. rsc.org Techniques such as direct asymmetric hydrogenation using Ruthenium-NHC catalytic systems and organocatalytic intermolecular nucleophilic attacks represent pioneering efforts in this domain. rsc.org
Stereoselective C-H Functionalization : Directly replacing hydrogen atoms on the thiophene ring with other groups in a stereocontrolled manner is a highly efficient strategy. Sequential functionalization using pH-sensitive directing groups allows for the creation of diverse substitution patterns, such as 2,3,4- and 2,4,5-substituted thiophenes. acs.org
Use of Versatile Intermediates : The design of substrates that form highly reactive chiral intermediates in situ can activate otherwise inert thiophene structures. rsc.org For instance, vinylidene ortho-quinone methide (VQM) intermediates, generated using a chiral Brønsted base, can undergo intramolecular reactions to yield axially chiral benzothiophene derivatives or thiophene-dearomatized chiral spiranes with high stereoselectivity. rsc.orgrsc.org
These innovative synthetic strategies could be applied to generate novel, chiral analogues of this compound, potentially leading to compounds with enhanced potency and selectivity.
Advanced Computational Drug Design and Virtual Screening Approaches
Computational techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and the rational design of new drug candidates. nih.gov For thiophene carboxamides, these approaches are crucial for identifying promising lead compounds and optimizing their interactions with biological targets. nih.govnih.gov
Future research will leverage increasingly sophisticated computational methods:
Molecular Docking and Virtual Screening : These methods predict the binding orientation and affinity of a small molecule to a target protein. nih.gov Large libraries of virtual compounds can be screened against a protein of known 3D structure to identify potential "hits". nih.govnih.gov This has been successfully applied to thiophene derivatives to identify potential inhibitors for targets like SARS-CoV-2. gyanvihar.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov Machine learning algorithms are now being used to build more predictive QSAR models for screening large databases of thiophene compounds against various diseases. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov This technique can be used to assess the stability of the binding interactions predicted by docking studies, as demonstrated in the analysis of thiophene carboxamide derivatives targeting tubulin. nih.govnih.gov
| Computational Method | Application | Biological Target Example | Key Insights |
|---|---|---|---|
| Virtual Screening / Molecular Docking | High-throughput screening of compound libraries to identify initial hits. nih.gov | VEGFR-2, Tubulin nih.gov | Predicts binding affinity and interaction patterns, prioritizing compounds for experimental testing. gyanvihar.org |
| QSAR & Machine Learning | Predicting biological activity based on chemical structure; screening of large databases. nih.gov | Leishmania amazonensis nih.gov | Identifies key structural features (pharmacophores) responsible for activity and predicts properties of novel compounds. nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of ligand-receptor complexes. nih.gov | Tubulin nih.gov | Confirms the stability of binding modes and reveals dynamic interactions not visible in static docking poses. nih.gov |
These computational tools will be essential for exploring the vast chemical space around the this compound scaffold and designing next-generation therapeutic agents.
Chemoinformatic and Cheminformatic Analysis for Compound Library Expansion
Cheminformatics combines computational analysis with chemical information to support drug discovery, including the strategic design and expansion of compound libraries. nih.gov For this compound, these approaches can guide the synthesis of focused libraries with a higher probability of containing active compounds. researchgate.net
Emerging paradigms in this area include:
Fragment-Based Lead Generation : This strategy involves identifying small, biologically active chemical fragments that bind to a target and then growing or combining them to create a more potent lead compound. nih.gov This approach could be used to design dual inhibitors, for instance, by combining the thiophene carboxamide core with fragments known to bind other targets. nih.gov
Combinatorial Library Design : Thiophene scaffolds are well-suited for creating combinatorial libraries, where different substituents are systematically varied at multiple positions on the core structure. nih.gov This allows for a thorough exploration of the structure-activity relationship (SAR). nih.gov
Predictive Modeling : Chemoinformatic models can predict various properties of virtual compounds, such as ADME (absorption, distribution, metabolism, and excretion) and toxicity. nih.gov For example, models have been developed to predict the genotoxicity of thiophene derivatives based on their molecular structure, using descriptors that encode topological, electronic, and geometric properties. nih.gov
| Modification Site | Example Substituents (R-groups) | Desired Property Modulation | Cheminformatic Analysis |
|---|---|---|---|
| Amine of Aminomethyl Group | Alkyl chains, Aryl groups, Heterocycles | Improve binding affinity, alter solubility | Predict pKa, logP, binding scores |
| Amide of Carboxamide Group | Substituted phenyl rings, bioisosteres | Enhance target selectivity, modulate H-bonding | Pharmacophore modeling, interaction fingerprint analysis |
| Thiophene Ring (Positions 3 or 4) | Halogens, Alkyl groups, Methoxy groups | Tune electronic properties, block metabolic sites | Metabolic pathway prediction, electronic property calculation |
By integrating these cheminformatic strategies, researchers can more efficiently navigate the chemical landscape to develop optimized derivatives of this compound.
Integration of Omics Technologies for Systems-Level Biological Understanding
Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a global view of biological systems, offering profound insights into a drug's mechanism of action, off-target effects, and metabolic fate. While the application of these technologies to this compound is still nascent, it represents a significant future research direction.
Transcriptomics : Analyzing changes in messenger RNA (mRNA) expression can reveal the cellular pathways modulated by a compound. For example, a novel thiophene carboxamide derivative developed for dry eye disease was shown to reduce the mRNA expression of inflammatory genes such as Tnf-α, Il-1β, and Mmp-9. nih.gov This approach could elucidate the anti-inflammatory or other signaling effects of this compound.
Proteomics : This technology can be used to identify the direct protein targets of a drug or to map the downstream changes in protein expression, helping to uncover novel mechanisms of action or biomarkers of response.
Metabolomics : By studying the changes in small-molecule metabolites, researchers can understand how a compound alters cellular metabolism or how the compound itself is metabolized. This is particularly relevant for thiophene-containing drugs, as their metabolism can sometimes lead to reactive metabolites. acs.orgresearchgate.net Understanding these pathways is crucial for designing safer drugs. acs.org
Pharmacogenomics : This field investigates how an individual's genetic makeup affects their response to a drug. For thiophene-based antiplatelet drugs like clopidogrel, genetic variations in metabolic enzymes are known to influence efficacy. acs.org Similar studies could one day inform personalized medicine approaches for therapies based on this compound.
The integration of omics data will provide a holistic, systems-level understanding of the biological effects of thiophene carboxamides, moving beyond a single-target perspective to a more comprehensive view of their therapeutic potential and risks.
Exploration of Novel Therapeutic Targets and Modalities
The versatility of the thiophene carboxamide scaffold makes it a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.comresearchgate.net Future research is expected to continue identifying novel targets and therapeutic applications for this class of compounds, moving beyond traditional areas.
Recent discoveries have highlighted several promising new targets for thiophene carboxamides:
Sphingomyelin Synthase 2 (SMS2) : A novel thiophene carboxamide analogue was identified as a highly potent and selective inhibitor of SMS2, showing therapeutic potential for dry eye disease by reducing inflammation and apoptosis in corneal cells. nih.gov
Oxidative Phosphorylation (OXPHOS) : A thiophene carboxamide, NK-128, was found to inhibit mitochondrial OXPHOS. nih.gov This action was shown to increase the efficacy of imatinib against leukemic stem cells in chronic myeloid leukemia, suggesting a new strategy to overcome drug resistance. nih.gov
Dual-Target Inhibition : There is growing interest in developing multi-targeted drugs to enhance efficacy and combat resistance. nih.gov Thiophene carboxamides are being designed as dual inhibitors, for example, targeting both VEGFR for anti-angiogenic effects and tubulin polymerization for antimitotic effects in cancer therapy. nih.govsemanticscholar.org
Biomimicry : Thiophene carboxamide derivatives have been synthesized as biomimetics of natural products. For instance, compounds designed to mimic Combretastatin A-4 (CA-4) have shown potent anticancer activity by interacting with the colchicine-binding site of tubulin. nih.govnih.gov
| Therapeutic Target | Associated Disease Area | Therapeutic Modality | Reference |
|---|---|---|---|
| Sphingomyelin Synthase 2 (SMS2) | Dry Eye Disease | Enzyme Inhibition | nih.gov |
| Mitochondrial OXPHOS (Complex I) | Chronic Myeloid Leukemia | Metabolic Inhibition / Combination Therapy | nih.gov |
| VEGFR-2 / Tubulin | Cancer (Hepatocellular Carcinoma) | Dual-Target Inhibition | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Cancer | Enzyme Inhibition | mdpi.com |
The exploration of these and other novel targets will continue to expand the therapeutic landscape for this compound and its derivatives, offering new hope for treating a wide range of diseases.
Q & A
Q. What are the established synthetic routes for 5-(Aminomethyl)thiophene-2-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, ethyl-2-aminothiophene-3-carboxylate is a common precursor, modified via alkylation or condensation reactions. A general procedure includes:
- Step 1 : Reacting 5-methylthiophene-2-carboxylic acid with aminomethylating agents (e.g., NH₂CH₂Cl) under basic conditions to introduce the aminomethyl group.
- Step 2 : Carboxamide formation via coupling with appropriate amines using EDCI/HOBt or carbodiimide-based reagents. Characterization involves NMR (¹H/¹³C for confirming substituent positions), IR (amide C=O stretch ~1650 cm⁻¹), mass spectrometry (molecular ion peak alignment), and HPLC for purity assessment. For non-novel intermediates, cross-referencing with prior literature (e.g., melting points, Rf values) is critical .
Q. How is the structural integrity of this compound validated in new synthetic batches?
Methodological Answer: Structural validation requires:
- X-ray crystallography (if single crystals are obtainable) to confirm bond angles and stereochemistry.
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in the thiophene ring and amide protons.
- Elemental analysis (C, H, N, S) to verify stoichiometry, especially for novel derivatives. Discrepancies in data (e.g., unexpected splitting in NMR) may indicate regioisomeric impurities, necessitating column chromatography or recrystallization for purification .
Advanced Research Questions
Q. What strategies optimize the biological activity of this compound derivatives in anticancer research?
Methodological Answer: Optimization involves structure-activity relationship (SAR) studies:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the thiophene 4-position enhances cytotoxicity by modulating electron density.
- Bioisosteric replacement : Replacing the phenyl group in analogs with thiophene (as in ) improves metabolic stability.
- In vitro screening : Use standardized assays (e.g., MTT for IC₅₀ determination against cancer cell lines like MCF-7 or HepG2) with positive controls (e.g., doxorubicin). Conflicting results between studies may arise from differences in cell culture conditions or assay protocols, requiring replication in multiple models .
Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of thiophene-2-carboxamide derivatives?
Methodological Answer: Contradictions often stem from:
- Concentration-dependent effects : Low concentrations may scavenge ROS (e.g., in DPPH assays), while high concentrations generate oxidative stress.
- Assay specificity : Use orthogonal methods (e.g., FRAP for reducing capacity, bleomycin-dependent DNA damage assays for pro-oxidant activity).
- Redox profiling : Measure intracellular glutathione levels and SOD activity post-treatment to clarify mechanistic pathways. Consistency in experimental conditions (pH, temperature, cell type) is critical .
Q. What computational approaches predict the binding affinity of this compound to therapeutic targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains or DNA topoisomerases). Validate with crystallographic data if available.
- QSAR modeling : Develop regression models based on electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) to prioritize synthetic targets.
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions. Cross-validate with experimental IC₅₀ data .
Methodological Challenges
Q. How should researchers address low yields in the aminomethylation step of thiophene-2-carboxamide synthesis?
Methodological Answer: Low yields (~30–40%) often result from:
- Side reactions : Competing N-alkylation instead of C-alkylation. Mitigate by using bulky bases (e.g., LDA) to deprotonate the thiophene ring selectively.
- Solvent effects : Switch from polar aprotic (DMF) to less coordinating solvents (THF) to reduce byproduct formation.
- Catalyst optimization : Employ phase-transfer catalysts (e.g., TBAB) or transition metals (CuI) to accelerate the reaction. Monitor progress via TLC or in-situ IR .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer: Polymorphism impacts solubility and bioavailability. Use:
- PXRD : Distinct diffraction patterns for crystalline vs. amorphous forms.
- DSC/TGA : Identify melting points and thermal stability differences.
- Raman spectroscopy : Detect variations in hydrogen-bonding networks. For hygroscopic forms, conduct dynamic vapor sorption (DVS) studies to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
